Phenosafranin
Overview
Description
Phenosafranin is an organic chloride salt with the chemical formula C18H15ClN4 . It is a synthetic dye belonging to the phenazine family, commonly used for biological staining and as a redox indicator in biochemical studies. The compound is known for its vibrant color and ability to intercalate with nucleic acids, making it useful in various scientific applications .
Mechanism of Action
Target of Action
Phenosafranin primarily targets DNA , particularly double-stranded and heat-denatured DNA . It has been found to have a high binding affinity to these forms of DNA . The compound is also used as a stain for various biological specimens, including Gram-negative bacteria .
Mode of Action
This compound interacts with its targets through a process known as intercalation . This involves the insertion of the this compound molecule between the base pairs of the DNA helix . The intercalation of this compound into DNA induces strong quenching in the fluorescence spectra of the dye .
Biochemical Pathways
The intercalation of this compound into DNA can lead to structural damages, potentially preventing further information retrieval from DNA and leading to the arrest of cell division . This mechanism has implications in several biological processes, including cancer chemotherapy .
Pharmacokinetics
Research has shown that the solubility of this compound can be enhanced in an aqueous environment, which could potentially improve its bioavailability .
Result of Action
The interaction of this compound with DNA can lead to significant molecular and cellular effects. For instance, the intercalation of this compound into DNA can cause structural damages, potentially leading to the arrest of cell division . In addition, this compound has been found to exhibit good activity against certain cancer cell lines when used as a photosensitizer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain salts can enhance the solubilization of this compound, potentially improving its efficacy . Furthermore, the fluorescence emission of this compound bound to DNA can be affected by the presence of certain ions .
Biochemical Analysis
Biochemical Properties
Phenosafranin has been studied for its interaction with double stranded, heat denatured and single stranded calf thymus DNA . The binding to the double stranded and heat denatured DNA conformations induced strong quenching in the fluorescence spectra of this compound . This suggests that this compound can interact with these biomolecules and potentially influence their biochemical reactions .
Cellular Effects
For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with DNA .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding to DNA. It has been shown to intercalate into the double stranded and heat denatured DNA, a process that involves the insertion of this compound between DNA base pairs . This intercalation can lead to changes in DNA structure, which could in turn influence gene expression .
Temporal Effects in Laboratory Settings
Given its stable binding with DNA, it is possible that this compound could have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its interactions with DNA, it is plausible that different dosages could have varying effects on DNA structure and function .
Metabolic Pathways
Its ability to bind to DNA suggests that it could potentially interact with enzymes or cofactors involved in DNA metabolism .
Transport and Distribution
Given its ability to bind to DNA, it is likely that it could be localized to the nucleus where DNA is located .
Subcellular Localization
Given this compound’s ability to bind to DNA, its subcellular localization is likely to be in the nucleus where DNA is located . This localization could potentially influence its activity or function, such as its ability to interact with DNA and potentially influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenosafranin can be synthesized through the diazotization of commercial this compound under acidic conditions. The reaction involves the use of hydrochloric acid and a reaction time of approximately 20 minutes . Another method involves the reaction of p-dimethylaniline with malonic anhydride under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization processes, ensuring optimal conditions for high yield and purity. The use of advanced reactors and controlled environments helps in maintaining the consistency and quality of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Phenosafranin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenazine derivatives.
Reduction: The compound can be reduced to its leuco form, which is colorless.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Various phenazine derivatives.
Reduction: Leuco this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Phenosafranin has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in the synthesis of other phenazine compounds.
Biology: Employed as a biological stain for nucleic acids and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its photosensitizing properties.
Industry: Utilized in the production of dyes and as a colorimetric sensor for detecting nitrites .
Comparison with Similar Compounds
Safranin O: Another phenazine dye used for similar staining purposes.
Methylene Blue: A phenothiazine dye with similar photosensitizing properties.
Acridine Orange: A nucleic acid stain with comparable intercalating abilities
Uniqueness: Phenosafranin is unique due to its specific absorption properties and its ability to act as both a redox indicator and a biological stain. Its versatility in various scientific applications, particularly in photodynamic therapy, sets it apart from other similar compounds .
Properties
IUPAC Name |
10-phenylphenazin-10-ium-2,8-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUHUMACVWVDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001694 | |
Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |
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Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Phenosafranin | |
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CAS No. |
81-93-6 | |
Record name | Phenosafranine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenosafranine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081936 | |
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Record name | Phenosafranin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215209 | |
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Record name | Phenosafranin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-diamino-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.262 | |
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Record name | PHENOSAFRANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U3T2FC2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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